molecular formula C37H62O16 B13436306 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

Cat. No.: B13436306
M. Wt: 762.9 g/mol
InChI Key: BPEAFRRQIZTAFP-FIDYUFFFSA-N
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Description

AKOS040763198: 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose , is a synthetic natural compound with a molecular formula of C37H62O16 and a molecular weight of 762.88 g/mol . This compound is entrenched in the research of natural compounds and has a variety of applications in studying multifarious maladies.

Preparation Methods

The synthesis of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose involves multiple steps of esterification reactions. The primary synthetic route includes the esterification of sucrose with 3-methylbutanoic acid under specific reaction conditions. The industrial production methods for this compound are not widely documented, but typically involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles to form substituted products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying esterification and substitution reactions.

    Biology: The compound is utilized in research related to carbohydrate metabolism and enzyme interactions.

    Industry: The compound is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester groups can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate carbohydrate metabolism and enzyme activity .

Comparison with Similar Compounds

2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: can be compared with other similar compounds such as:

  • 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-methyl-D-glucopyranose

These compounds share similar structural features but differ in the nature of their ester groups. The uniqueness of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose lies in its specific ester groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C37H62O16

Molecular Weight

762.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1

InChI Key

BPEAFRRQIZTAFP-FIDYUFFFSA-N

Isomeric SMILES

CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C

Origin of Product

United States

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